Sodium 2-hydroxyethyl trithiocarbonate

Description

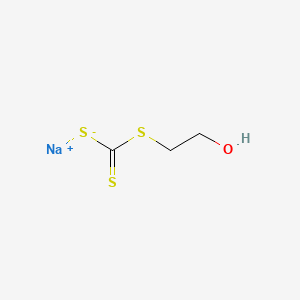

Sodium 2-hydroxyethyl trithiocarbonate (chemical formula: C₃H₅NaOS₃) is a sulfur-containing organometallic compound characterized by a trithiocarbonate (-CS₃⁻) group linked to a hydroxyethyl moiety. It is synthesized industrially via the base-induced reaction of carbon disulfide (CS₂) with ethylene oxide, a method established for scalability and cost-efficiency . This compound is notable for its dual reactivity: the trithiocarbonate group enables nucleophilic substitution and coordination with metal ions, while the hydroxyethyl group enhances solubility in polar solvents. Applications span polymer chemistry (e.g., reversible addition-fragmentation chain-transfer (RAFT) agents) and mineral flotation processes due to its metal-binding properties .

Properties

CAS No. |

86932-92-5 |

|---|---|

Molecular Formula |

C3H5NaOS3 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

sodium;2-hydroxyethylsulfanylmethanedithioate |

InChI |

InChI=1S/C3H6OS3.Na/c4-1-2-7-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1 |

InChI Key |

RTRITVCTUGDQPT-UHFFFAOYSA-M |

Canonical SMILES |

C(CSC(=S)[S-])O.[Na+] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Sodium 2-hydroxyethyl trithiocarbonate is used in organic synthesis, particularly in the formation of cyclic trithiocarbonates fused to carbohydrate skeletons. Biology: It has applications in biochemical studies, including the modification of biomolecules. Medicine: The compound is explored for its potential therapeutic uses, although its primary applications are still in research. Industry: It is used in the production of various chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The compound exerts its effects through chemical reactions involving its trithiocarbonate group. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in organic synthesis, the trithiocarbonate group can act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Benzyl Trithiocarbonate (BTTC)

- Structure and Synthesis : BTTC replaces the hydroxyethyl group with a benzyl moiety, synthesized via reactions involving benzyl chloride, sodium isopropyl xanthate, and carbon disulfide .

- Performance in Flotation :

- BTTC demonstrates superior chalcopyrite (CuFeS₂) recovery (85%) compared to sodium isobutyl xanthate (SIBX, 75%) and sodium benzyl xanthate (BzX, 70%) under optimized conditions .

- The benzyl group enhances hydrophobicity, improving adsorption on mineral surfaces, while the hydroxyethyl variant prioritizes solubility and stability in aqueous systems.

Table 1: Flotation Performance of Trithiocarbonates

| Compound | Chalcopyrite Recovery (%) | Key Functional Group |

|---|---|---|

| Sodium 2-Hydroxyethyl Trithiocarbonate | Data not explicitly reported | -CS₃⁻, -CH₂CH₂OH |

| Sodium Benzyl Trithiocarbonate (BTTC) | 85 | -CS₃⁻, -C₆H₅CH₂ |

| Sodium Isobutyl Xanthate (SIBX) | 75 | -OCS₂⁻, -CH₂CH(CH₃)₂ |

O-Isopropyl-N-Ethyl Thionocarbamate (IPETC)

- Structure and Applications: IPETC features a thionocarbamate (-OCSNHR) group instead of trithiocarbonate. It is synthesized from ethylamine and carbon disulfide .

- Reactivity: The thionocarbamate group exhibits weaker metal-binding affinity than trithiocarbonate, making IPETC less effective in sulfide mineral flotation but more selective for oxide ores .

Trithiocarbonates in Polymer Chemistry

- RAFT Agents : this compound’s trithiocarbonate group enables controlled radical polymerization. In RAFT emulsion styrene-butadiene rubber (ESBR), it competes with crosslink accelerators to regulate crosslink density (e.g., maintaining ~0.15 mol/cm³ comparable to conventional ESBR) .

- Comparison with Dithiocarbamates : Dithiocarbamates (e.g., sodium diethyldithiocarbamate) lack the third sulfur atom, reducing chain-transfer efficiency in polymerization but improving thermal stability (>200°C vs. trithiocarbonates’ ~150°C decomposition threshold) .

Key Research Findings

Synthetic Efficiency : Industrial synthesis of this compound avoids toxic reagents (e.g., osmium tetroxide in method A for trihydroxypyrimidines), aligning with greener chemistry trends .

Functional Group Impact: The hydroxyethyl group’s polarity enhances aqueous solubility, whereas benzyl or alkyl substitutions prioritize surface activity in non-polar systems .

Crosslink Control: In RAFT ESBR, trithiocarbonates enable precise tuning of mono-/di-crosslink ratios, improving mechanical properties (e.g., tensile strength by 15% vs. conventional ESBR) .

Biological Activity

Sodium 2-hydroxyethyl trithiocarbonate (SHTC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and polymer science. This article provides a comprehensive overview of the biological activity of SHTC, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

SHTC is a trithiocarbonate compound characterized by its unique chemical structure, which includes a hydroxyethyl group. This structure contributes to its reactivity and functionality in various biological applications.

The biological activity of SHTC is largely attributed to its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization. This process allows for the synthesis of polymers with specific properties that can be tailored for drug delivery systems. The mechanism involves the formation of radicals that can initiate polymerization, leading to the creation of macromolecules that can encapsulate therapeutic agents.

Antiviral Properties

Research has indicated that compounds derived from trithiocarbonates, including SHTC, may exhibit antiviral properties. For instance, macromolecular prodrugs synthesized using trithiocarbonate linkers have shown enhanced efficacy against various viruses, including hepatitis C virus (HCV) and influenza. These prodrugs leverage the ability of SHTC to facilitate the controlled release of antiviral agents within target cells .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of SHTC-based polymers on various cell lines. For example, HeLa cells treated with SHTC-derived polymers demonstrated high cell viability even at elevated concentrations (up to 1000 μg/mL), indicating low toxicity . This biocompatibility is crucial for applications in drug delivery systems where maintaining cell health is essential.

Cellular Uptake and Localization

The efficiency of cellular uptake is a critical factor for any therapeutic agent. Studies utilizing flow cytometry and confocal microscopy have shown that SHTC-based polymers exhibit significant cellular uptake in HeLa and MCF-7 cells. The uptake was found to be dependent on the polymer's molecular weight and structure, with longer chains facilitating greater internalization .

Case Studies

- Macromolecular Prodrugs : A study explored the use of SHTC in creating macromolecular prodrugs for ribavirin, demonstrating improved therapeutic windows and reduced side effects compared to traditional formulations .

- Polymer Characterization : Research involving size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) spectroscopy has characterized the end groups of polymers synthesized with SHTC, confirming their stability and functionality .

Data Tables

| Study | Cell Line | Concentration (μg/mL) | Viability (%) | Notes |

|---|---|---|---|---|

| Study 1 | HeLa | 1000 | >90 | Low toxicity observed |

| Study 2 | MCF-7 | 500 | >85 | High uptake efficiency |

| Study 3 | HepG2 | 250 | >95 | Effective against HCV |

Chemical Reactions Analysis

Reaction Mechanism

-

Deprotonation : Sodium hydroxide deprotonates 2-hydroxyethyl mercaptan (HS-CH₂CH₂OH) to form a thiolate ion.

-

CS₂ Addition : The thiolate reacts with CS₂ to form the trithiocarbonate intermediate.

Optimized Conditions

| Reagent | Quantity (moles) | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| 2-Hydroxyethyl mercaptan | 0.5 | 45–50°C | 1.5 hours | 40% |

| Carbon disulfide | 0.5 | <45°C | 30 minutes | — |

| Sodium hydroxide | 1.05 | — | — | — |

Source: Example I in [US4561984A] .

Stability and Decomposition

The compound’s stability is pH- and temperature-dependent.

Hydrolysis Pathways

Under acidic or neutral conditions, hydrolysis occurs via nucleophilic attack by water:

At pH < 5, hydrolysis accelerates, releasing CS₂ and regenerating the mercaptan .

Thermal Degradation

Above 50°C, decomposition yields polysulfides and ethylene oxide derivatives.

| Condition | Products | Notes |

|---|---|---|

| pH 2–4, 25°C | CS₂, HS-CH₂CH₂OH | Complete hydrolysis |

| pH 7, 50°C | Partial CS₂ release | Industrial instability |

| pH 10, 25°C | Stable (>24 hours) | Optimal storage |

Source: Hydrolysis kinetics from [PMC10697073] , stability data from [KUPS] .

Key Advantages Over Dithiobenzoates

| Property | Sodium 2-Hydroxyethyl Trithiocarbonate | Dithiobenzoates |

|---|---|---|

| Hydrolytic stability | High (pH 5–12) | Low |

| Retardation effect | Minimal | Significant |

| Aminolysis resistance | Yes | No |

Source: Comparative analysis from [PMC10697073] .

Reaction in RAFT Polymerization

-

Initiation : Trithiocarbonate undergoes reversible chain transfer with propagating radicals.

-

Control : Maintains narrow polydispersity (Đ < 1.2) in poly(methyl methacrylate) synthesis .

Industrial and Environmental Reactivity

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing sodium 2-hydroxyethyl trithiocarbonate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves reacting sodium salts with carbon disulfide and hydroxyethyl derivatives in acetone or aqueous media at ambient or controlled temperatures. For example, sodium 2-hydroxyethyl carbonotrithioate can be prepared via nucleophilic substitution by reacting sodium thiolate intermediates with 2-bromomethylpropionate . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants), pH control (neutral to slightly alkaline), and inert atmospheres to prevent oxidation. Characterization via FT-IR (C=S stretching at ~1050 cm⁻¹) and NMR (δ ~3.5–4.0 ppm for hydroxyethyl protons) is critical for verifying purity .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:

- FT-IR : Identifies functional groups (e.g., C=S, S-S bonds).

- NMR (¹H/¹³C) : Confirms structural integrity, particularly for hydroxyethyl and thiocarbonate moieties.

- Elemental Analysis : Validates stoichiometry (C, H, S, Na).

- HPLC-MS : Detects impurities or degradation products.

Cross-referencing with XRD can confirm crystallinity in solid-state studies .

Q. How does this compound compare to other thiocarbonate derivatives in ligand-binding efficiency?

- Methodological Answer : Comparative studies should assess:

- Chelation Capacity : Titration experiments with metal ions (e.g., Cu²⁺, Ni²⁺) under controlled pH.

- Stability Constants : Potentiometric titrations to determine logK values.

- Solubility : Phase diagrams in water/organic solvent systems.

this compound often outperforms xanthates in selectivity due to its stronger thiocarbonate-metal coordination but may exhibit lower solubility than benzyl derivatives .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in RAFT polymerization?

- Methodological Answer : Mechanistic studies require:

- Kinetic Analysis : Monitor polymerization rates via NMR or GPC to assess chain-transfer efficiency.

- Radical Trapping : Use spin-trapping agents (e.g., TEMPO) with ESR to detect intermediate radicals.

- Computational Modeling : DFT calculations to predict transition states and activation energies for thiocarbonate-mediated radical reactions.

Contradictions in reported chain-transfer coefficients (e.g., variations in Ctr values) may arise from solvent polarity or initiator selection, necessitating controlled replicates .

Q. What experimental parameters optimize this compound’s efficiency in heavy-metal removal from wastewater?

- Methodological Answer : Key factors include:

- pH Optimization : Conduct batch experiments across pH 3–10 to identify maximum adsorption capacity (e.g., Cu²⁺ removal peaks at pH 6–7 due to thiocarbonate deprotonation).

- Competing Ligands : Evaluate interference from chelators like Na3MGDA or Na4GLDA using ICP-OMS .

- Adsorption Isotherms : Fit data to Langmuir/Freundlich models to determine binding mechanisms.

Statistical tools (ANOVA) should validate reproducibility across triplicate trials .

Q. How should researchers address discrepancies in reported thiocarbonate stability under oxidative conditions?

- Methodological Answer : Contradictory data (e.g., degradation rates in air vs. N₂) necessitate:

- Controlled Aging Studies : Accelerated stability tests (40–60°C) with periodic HPLC analysis.

- Oxygen Sensitivity Assays : Compare decomposition kinetics in sealed vs. open systems.

- Spectroscopic Monitoring : Track S-S bond formation (Raman shifts at ~500 cm⁻¹) to confirm oxidation pathways.

Confounding variables like trace metal impurities (e.g., Fe³⁺) must be controlled via chelex-treated solvents .

Q. What methodological best practices ensure rigor in studying this compound’s environmental impact?

- Methodological Answer :

- Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri for acute toxicity screening (EC₅₀ calculations).

- Degradation Pathways : LC-MS/MS to identify breakdown products (e.g., CS₂, ethylene glycol).

- Lifecycle Analysis : Model persistence in soil/water systems using OECD 308/309 guidelines.

Cross-disciplinary collaboration with ecotoxicologists is advised to align with regulatory frameworks .

Comparative and Interdisciplinary Questions

Q. What strategies differentiate this compound’s performance in polymer science versus environmental applications?

- Methodological Answer :

- Polymer Science : Focus on chain-transfer efficiency (GPC, MALDI-TOF) and monomer compatibility (e.g., styrene vs. acrylates).

- Environmental Science : Prioritize adsorption kinetics (pseudo-second-order models) and regeneration cycles (e.g., elution with HNO₃).

Contrasting requirements (e.g., purity for polymerization vs. cost-effectiveness for wastewater treatment) dictate experimental design .

Q. How can computational chemistry enhance the understanding of this compound’s reactivity?

- Methodological Answer :

- Molecular Dynamics : Simulate solvation effects in aqueous/organic media.

- Docking Studies : Predict metal-ligand binding affinities (AutoDock Vina).

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Validate predictions with experimental ΔG values from isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.